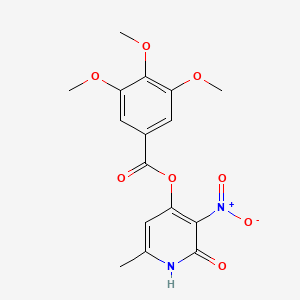

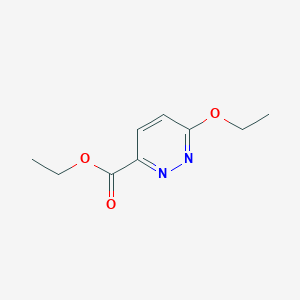

Ethyl 6-ethoxypyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-ethoxypyridazine-3-carboxylate is a derivative of pyridazine . Pyridazine is a basic heterocyclic organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It is a colorless liquid with a boiling point of 208 °C. It is soluble in water and most organic solvents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate have been synthesized . The synthesis process typically involves a series of reactions including condensation, cyclization, and substitution .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of ethyl 6-ethoxypyridazine-3-carboxylate are crucial in the synthesis of various heterocyclic compounds. For example, it has been used in the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, showcasing high regioselectivity in the preparation of these compounds, which are significant due to their potential pharmaceutical applications (Ohsumi & Neunhoeffer, 1992). Moreover, this chemical has facilitated the synthesis of novel thieno[2,3-c]pyridazines, indicating its versatility in creating compounds with potential antibacterial activities (Al-Kamali et al., 2014).

Anticancer Agent Synthesis

Further research has explored its use in synthesizing potential anticancer agents. This compound derivatives have been investigated for their role in creating pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, compounds evaluated for their effects on the proliferation and survival of cancer cells (Temple et al., 1983).

Pharmaceutical Research

The compound's derivatives have been identified as key intermediates in the development of new pharmaceutical agents. For instance, the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate has been described for its potential antimicrobial activities, highlighting the compound's utility in the search for new treatment options (Abdel-Mohsen, 2014).

Molecular Mechanisms and SAR Studies

Structure-activity relationship (SAR) studies have leveraged this compound and its analogs to understand molecular mechanisms underlying drug resistance in cancer therapies. These investigations offer insights into designing compounds that mitigate drug resistance, underpinning the compound's importance in medicinal chemistry research (Das et al., 2009).

Mecanismo De Acción

Target of Action

Ethyl 6-ethoxypyridazine-3-carboxylate belongs to the class of pyridazine derivatives . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been shown to interact with various biological targets, leading to a wide range of pharmacological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to affect various biochemical pathways, leading to a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Result of Action

Pyridazine derivatives have been demonstrated to possess a wide range of pharmacological properties .

Propiedades

IUPAC Name |

ethyl 6-ethoxypyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-13-8-6-5-7(10-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGBPJRESUOMRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)

![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)

![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)

![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)